molecular formula C9H10BrNO2 B1396989 1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one CAS No. 1335113-01-3

1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one

Cat. No. B1396989
M. Wt: 244.08 g/mol
InChI Key: ISOWAXNWRAJQDT-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one is a chemical compound with the CAS Number: 1335113-01-3 . It has a molecular weight of 244.09 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

This compound has a melting point range of 89 - 91 degrees Celsius . It is a solid in its physical form .

Scientific Research Applications

Synthesis and Characterization 1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one and its derivatives are often involved in synthesis processes aimed at creating complex molecular structures for various applications. In one study, the compound was synthesized through a reflux process, involving glacial acetic acid and fused ZnCl2. The resulting compounds were characterized using physical and spectral data, underlining the importance of this compound in the synthesis of molecular structures with potential applications in fields such as material science or pharmacology (Sherekar et al., 2021).

Catalysis Compounds related to 1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one have been used in catalytic processes. For instance, specific (imino)pyridine ligands, including a derivative with a similar structure, were synthesized and reacted with palladium to form palladium complexes. These complexes showed potential as catalysts, particularly in processes like ethylene dimerization, indicating the role of such compounds in industrial catalysis and synthesis (Nyamato et al., 2015).

Crystallography and Molecular Structure Analysis The compound and its related derivatives are also significant in crystallography and molecular structure analysis. Studies have been conducted to understand the crystallization and molecular structure of compounds closely related to 1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one. These studies provide crucial insights into the molecular and crystal structure, helping in the understanding of the material properties and potential applications of these compounds (Percino et al., 2007).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-7(6(2)12)4-8(10)9(11-5)13-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOWAXNWRAJQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)C)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212662
Record name Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one

CAS RN

1335113-01-3
Record name Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335113-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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